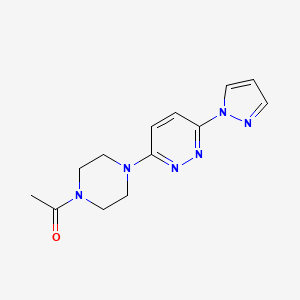

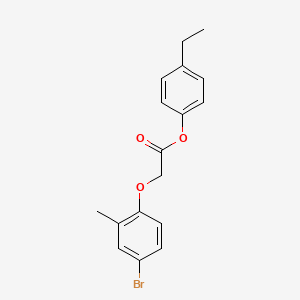

3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to "3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine," involves multiple reaction pathways. A general method involves the reaction of hydrazide with carbon disulfide in an alkaline medium, followed by various cyclodehydration processes and methylation. These steps lead to the formation of several derivatives, including 1,3,4-oxadiazole, 1,2,4-triazole, and thiadiazole derivatives, showcasing the chemical versatility of the pyridazine scaffold (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

Pyridazine derivatives' molecular structure analysis is crucial for understanding their chemical behavior and potential biological activity. X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT) are often employed to elucidate these compounds' structures. These analyses reveal the compounds' planar configurations, electron distributions, and potential sites for chemical interactions, essential for their biological activity and chemical reactivity (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cyclodehydration, methylation, and reactions with hydrazine hydrate, leading to the formation of structurally diverse compounds. These reactions are influenced by factors such as the reagents used, reaction conditions, and the specific substituents present on the pyridazine ring. The ability to undergo these reactions demonstrates the compounds' chemical versatility and potential for derivatization, which is essential for the development of compounds with desired biological activities (El-Mariah et al., 2006).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compounds' behavior in different environments, which is crucial for their application in medicinal chemistry. The physical properties can affect the compounds' bioavailability, stability, and formulation into dosage forms (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of "3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine" and related compounds, including reactivity, stability, and potential for chemical modifications, are influenced by their molecular structure. The presence of functional groups such as acetyl, piperazinyl, and pyrazolyl contributes to the compounds' reactivity, allowing for further chemical modifications to enhance their biological activity or tailor their physical and chemical properties for specific applications. These modifications can include the addition of various substituents or the formation of new chemical bonds, enabling the synthesis of compounds with a wide range of biological activities (El-Mariah et al., 2006).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine and its derivatives have been explored for various biological activities, showcasing the versatility of this compound in scientific research.

Antimicrobial Activity : The synthesis of pyrazole-containing s-triazine derivatives, including structures analogous to 3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, has been investigated for antimicrobial and antifungal activities. These compounds exhibit significant potential against several microorganisms, highlighting the antimicrobial application of such derivatives (Sharma et al., 2017).

Antitumor and Antioxidant Activities : New N-substituted-2-amino-1,3,4-thiadiazoles derived from a similar synthetic pathway show promising antitumor and antioxidant effects. This research opens avenues for the development of cancer therapeutics and protective agents against oxidative stress (Hamama et al., 2013).

Alzheimer’s Disease Therapy : Derivatives designed around the core structure of 3-(4-acetyl-1-piperazinyl)-6-(1H-pyrazol-1-yl)pyridazine, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These findings suggest potential therapeutic applications in managing Alzheimer’s disease (Umar et al., 2019).

Antioxidant Agents : Some fused pyrazole derivatives bearing an indole moiety, synthesized using similar chemistry, exhibit antioxidant properties. Such compounds have the potential for therapeutic use in diseases where oxidative stress plays a role (El‐Mekabaty et al., 2016).

Propriétés

IUPAC Name |

1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-11(20)17-7-9-18(10-8-17)12-3-4-13(16-15-12)19-6-2-5-14-19/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIJZPKBEAWCGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![N-[trans-4-isopropyl-1-(methylsulfonyl)pyrrolidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5558945.png)